3,6,9,12,15-Pentaoxatricosan-1-ol

Catalog No.
S591087
CAS No.
19327-40-3
M.F
C18H38O6
M. Wt
350.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6,9,12,15-Pentaoxatricosan-1-ol

CAS Number

19327-40-3

Product Name

3,6,9,12,15-Pentaoxatricosan-1-ol

IUPAC Name

2-[2-[2-[2-(2-octoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C18H38O6

Molecular Weight

350.5 g/mol

InChI

InChI=1S/C18H38O6/c1-2-3-4-5-6-7-9-20-11-13-22-15-17-24-18-16-23-14-12-21-10-8-19/h19H,2-18H2,1H3

InChI Key

MJELOWOAIAAUJT-UHFFFAOYSA-N

SMILES

CCCCCCCCOCCOCCOCCOCCOCCO

Synonyms

n-octylpentaoxyethylene

Canonical SMILES

CCCCCCCCOCCOCCOCCOCCOCCO

Here's what we do know:

  • Chemical Classification: This compound belongs to a class of chemicals known as nonionic surfactants. These molecules have both hydrophilic ("water-loving") and hydrophobic ("water-fearing") regions, allowing them to interact with both water and oil-based substances.
  • Potential Applications: Based on its chemical properties, 3,6,9,12,15-Pentaoxatricosan-1-ol could potentially be used in various scientific research applications, including:
    • Formulation of emulsions and dispersions: Due to its surfactant properties, it could be used to stabilize mixtures of immiscible liquids, such as oil and water, in research settings.
    • Delivery of drugs or other substances: Its ability to interact with both water and oil could make it useful in developing drug delivery systems that can transport hydrophobic molecules into aqueous environments within cells.
    • Studies of biological membranes: As a nonionic surfactant, it could be used to study the structure and function of biological membranes, which are essential for cell function.

3,6,9,12,15-Pentaoxatricosan-1-ol is a complex organic compound with the chemical formula C28H58O6 and a CAS number of 19327-40-3. This compound is characterized by its long carbon chain and multiple ether linkages, which contribute to its unique physical and chemical properties. The structure features five ether functional groups, which are responsible for its solubility in various solvents and potential applications in biological systems and materials science .

The primary function of PEG monooctyl ether is as a surfactant. Surfactants lower the surface tension of liquids, allowing them to spread more easily and interact with other substances. In scientific research, PEG monooctyl ether is used for various purposes due to its amphiphilic properties. Here are some examples:

  • Solubilization: PEG monooctyl ether can help solubilize hydrophobic compounds in water by forming micelles. Micelles are spherical structures with the hydrophobic tails oriented inwards and the hydrophilic heads facing outwards, allowing them to encapsulate hydrophobic molecules and disperse them in water [].
  • Emulsification: It can also help create emulsions, which are mixtures of two immiscible liquids (e.g., oil and water) that are stabilized by the surfactant.
  • Membrane studies: PEG monooctyl ether can be used to study the permeability of cell membranes by altering their fluidity.

PEG monooctyl ether is generally considered to have low toxicity []. However, some potential hazards include:

  • Skin and eye irritation: Prolonged or repeated exposure can cause skin irritation and eye redness [].
  • Aquatic toxicity: While the specific data for PEG monooctyl ether is limited, some alcohol ethoxylates can be toxic to aquatic organisms.

The chemical behavior of 3,6,9,12,15-Pentaoxatricosan-1-ol can be influenced by its functional groups. It can participate in several types of reactions:

  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Ether Formation: The alcohol can react with alkyl halides to form ethers through nucleophilic substitution reactions.
  • Oxidation: The hydroxyl group may undergo oxidation to form carbonyl compounds.

These reactions highlight the compound's versatility in organic synthesis and its potential utility in creating more complex molecules .

Research into the biological activity of 3,6,9,12,15-Pentaoxatricosan-1-ol suggests that it may exhibit antimicrobial properties due to its long hydrophobic carbon chain and polar functional groups. Such characteristics can enhance membrane penetration and interaction with microbial cells. Additionally, compounds with similar structures have been studied for their roles in drug delivery systems and as surfactants in pharmaceuticals .

The synthesis of 3,6,9,12,15-Pentaoxatricosan-1-ol typically involves multi-step organic reactions:

  • Starting Materials: Synthesis often begins with simple alcohols or fatty acids.
  • Formation of Ether Linkages: Utilizing methods such as Williamson ether synthesis or acid-catalyzed dehydration to create the ether bonds.
  • Purification: The final product is purified through distillation or chromatography to achieve the desired purity level.

These methods allow for the efficient production of this compound while maintaining structural integrity .

3,6,9,12,15-Pentaoxatricosan-1-ol has several potential applications:

  • Pharmaceuticals: Its properties make it suitable for use as an excipient or active ingredient in drug formulations.
  • Cosmetics: The compound can be employed in formulations for skin care products due to its emollient characteristics.
  • Surfactants: Its amphiphilic nature allows it to function effectively as a surfactant in various industrial applications.

The versatility of this compound makes it valuable across different sectors .

Studies focusing on the interactions of 3,6,9,12,15-Pentaoxatricosan-1-ol with biological membranes indicate that it may influence membrane fluidity and permeability. This property could enhance the bioavailability of drugs when used as a carrier system. Furthermore, investigations into its interactions with proteins suggest potential applications in drug design and delivery systems .

Several compounds share structural similarities with 3,6,9,12,15-Pentaoxatricosan-1-ol. These include:

Compound NameChemical FormulaUnique Features
3,6,9-Pentaoxatritriacontan-1-olC23H48O6Fewer ether linkages; shorter carbon chain
3-Oxotriacontan-1-olC30H60O2Contains a ketone group; longer carbon chain
3-Hydroxydecanoic acidC10H20O3Shorter carbon chain; more polar than Pentaoxatricosan
3-Mercaptohexadecanoic acidC16H32O2SContains a thiol group; different reactivity

The uniqueness of 3,6,9,12,15-Pentaoxatricosan-1-ol lies in its specific arrangement of ether linkages along a long carbon chain which enhances its solubility and potential biological interactions compared to these similar compounds .

XLogP3

2.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

350.26683893 g/mol

Monoisotopic Mass

350.26683893 g/mol

Heavy Atom Count

24

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

19327-40-3

Wikipedia

3,6,9,12,15-PENTAOXATRICOSAN-1-OL

Dates

Modify: 2023-08-15

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